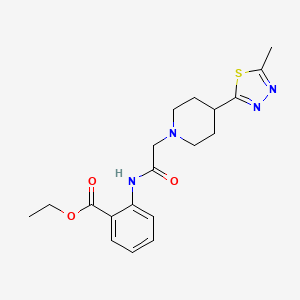

Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Description

Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5, a piperidine ring at position 2, and an acetamido-benzoate ester moiety. The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structural complexity arises from the integration of a piperidine ring (enhancing lipophilicity and bioavailability) and a benzoate ester (improving metabolic stability) . Its synthesis typically involves nucleophilic substitution and condensation reactions, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name |

ethyl 2-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-3-26-19(25)15-6-4-5-7-16(15)20-17(24)12-23-10-8-14(9-11-23)18-22-21-13(2)27-18/h4-7,14H,3,8-12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRIMNLEGUUUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives can block the activity of heat shock protein 90 (hsp90). Hsp90 is a chaperone protein that controls the folding of numerous proteins.

Mode of Action

It’s known that the thiadiazole ring, a component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This suggests that the compound might interact with its targets through these substitution reactions.

Biochemical Pathways

Given that thiadiazole derivatives can inhibit hsp90, it’s plausible that this compound could affect protein folding pathways and potentially lead to the degradation of several oncoproteins.

Result of Action

It’s known that inhibition of hsp90 can lead to the degradation of several oncoproteins, suggesting potential anticancer effects.

Action Environment

It’s worth noting that the thiadiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile could potentially influence the compound’s action and stability in different environments.

Biological Activity

Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiadiazole ring, a piperidine moiety, and an acetamido group linked to a benzoate structure. The molecular formula is with a molecular weight of approximately 350.45 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The process includes:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the piperidine and acetamido functionalities via nucleophilic substitution.

- Final esterification to yield the benzoate derivative.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The thiadiazole moiety may inhibit certain enzymes by chelating metal ions essential for their activity.

- Receptor Modulation : The piperidine structure can interact with neurotransmitter receptors, potentially influencing central nervous system functions.

Antimicrobial Activity

Research has indicated that compounds featuring thiadiazole rings exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial strains in vitro, suggesting potential as an antimicrobial agent.

Antitumor Activity

Thiadiazole derivatives are also recognized for their antitumor effects. Preliminary studies have shown that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Antitumor Activity

In another investigation focusing on breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects. It was found to reduce cell viability significantly at concentrations above 10 µM, with mechanisms involving apoptosis pathways confirmed through flow cytometry analysis .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | Varies based on structure | |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; some lack efficacy |

| Antitumor Activity | Induces apoptosis in cancer cell lines | Many derivatives show similar properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

- Methyl vs. Benzylsulfanyl Substituents: Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate differs from N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () by the substitution at position 5 of the thiadiazole.

Piperidine vs. Piperazine Linkers :

In 2-(4-substituted piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide derivatives (), the piperazine ring introduces additional hydrogen-bonding sites. The piperidine in the target compound, however, offers greater conformational rigidity, which may improve metabolic stability .

Functional Group Modifications

Benzoate Ester vs. Benzamide :

The benzoate ester in the target compound contrasts with N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (). The ester group enhances solubility in lipid membranes, whereas the benzamide moiety in prioritizes hydrogen-bonding interactions with targets like acetylcholinesterase .- Thiadiazole-Piperidine vs. Thiadiazole-Triazole Hybrids: Ethyl 4-((N-butyl-5-(4-((3-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)pentanamido)methyl)benzoate () incorporates a triazole linker. The target compound’s piperidine-thiadiazole system simplifies synthesis but may sacrifice the triazole’s π-π stacking capabilities .

Research Implications and Limitations

Comparative analysis with analogs indicates that substituent modifications (e.g., methyl vs. benzylsulfanyl) and linker choice (piperidine vs. piperazine) critically influence bioactivity and pharmacokinetics. Further studies should prioritize in vitro assays to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.